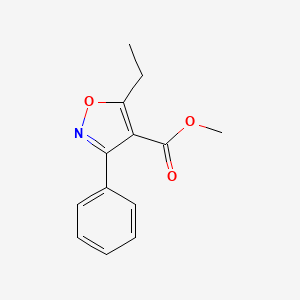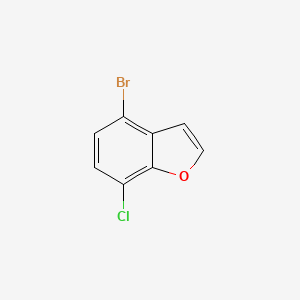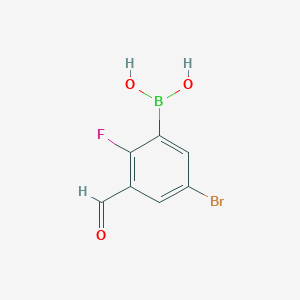
Methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
概要
説明
Methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that features a bromomethyl group and a boronic ester moiety attached to a benzoate core
準備方法
Synthetic Routes and Reaction Conditions
Bromomethylation: The synthesis typically begins with the bromomethylation of a suitable aromatic precursor. This can be achieved using bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.
Boronic Ester Formation: The introduction of the boronic ester group is often carried out via a palladium-catalyzed borylation reaction. This involves the use of bis(pinacolato)diboron and a suitable palladium catalyst under mild conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Automation and optimization of reaction conditions, such as temperature, pressure, and reagent concentration, are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.
Cross-Coupling Reactions: The boronic ester moiety is highly reactive in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or aldehydes and reduction to yield alkanes or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Typical conditions involve polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.
Suzuki-Miyaura Coupling: Palladium catalysts such as Pd(PPh3)4, bases like potassium carbonate (K2CO3), and solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in appropriate solvents.
Major Products
The major products formed from these reactions include substituted benzoates, biaryl compounds, alcohols, aldehydes, and alkanes, depending on the specific reaction and conditions employed.
科学的研究の応用
Chemistry
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: It serves as a ligand or catalyst in various organic transformations, enhancing reaction efficiency and selectivity.
Biology
Bioconjugation: The bromomethyl group allows for the conjugation of biomolecules, facilitating the study of biological processes and the development of biotherapeutics.
Medicine
Drug Development: The compound’s derivatives are explored for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
Material Science: It is used in the development of advanced materials, such as polymers and nanomaterials, with specific properties for industrial applications.
作用機序
The compound exerts its effects through various mechanisms depending on the context of its use. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired biological outcomes.
類似化合物との比較
Similar Compounds
- Methyl 3-(chloromethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 3-(iodomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetate
Uniqueness
Methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its combination of a bromomethyl group and a boronic ester moiety. This dual functionality allows for versatile reactivity, making it a valuable intermediate in various synthetic applications. Its ability to participate in both nucleophilic substitution and cross-coupling reactions distinguishes it from similar compounds, providing a broader scope of chemical transformations.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications
特性
IUPAC Name |
methyl 3-(bromomethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BBrO4/c1-14(2)15(3,4)21-16(20-14)12-7-6-10(13(18)19-5)8-11(12)9-17/h6-8H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIKWJORPDUKAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BBrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-8-(methylthio)imidazo[1,2-A]pyrazine](/img/structure/B1526611.png)
![tert-butyl N-[(5-bromo-2-methylphenyl)methyl]carbamate](/img/structure/B1526612.png)



![3-Azaspiro[5.5]undecane-3-sulfonyl chloride](/img/structure/B1526618.png)
![Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B1526619.png)


![4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate](/img/structure/B1526627.png)



